molecular formula C9H14O2 B13167117 Methyl 5-methylhept-2-ynoate

Methyl 5-methylhept-2-ynoate

Cat. No.: B13167117
M. Wt: 154.21 g/mol
InChI Key: XYZIQHVGLQESEG-UHFFFAOYSA-N
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Description

Methyl 5-methylhept-2-ynoate is an organic compound with the molecular formula C₉H₁₄O₂. It is a methyl ester derivative of 5-methylhept-2-ynoic acid. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methylhept-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 5-methylhept-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield .

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylhept-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methylhept-2-ynoate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methylhept-2-ynoate depends on the specific reactions it undergoes. In general, the ester group can be hydrolyzed to release the corresponding acid and alcohol. The compound can also participate in various organic reactions, leading to the formation of new chemical entities. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methylhept-2-ynoate is unique due to its specific ester group and carbon chain length, which confer distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where these characteristics are desired .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl 5-methylhept-2-ynoate

InChI

InChI=1S/C9H14O2/c1-4-8(2)6-5-7-9(10)11-3/h8H,4,6H2,1-3H3

InChI Key

XYZIQHVGLQESEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC#CC(=O)OC

Origin of Product

United States

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